Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2092728-33-9) is a halogenated pyrrole derivative with the molecular formula C₇H₈INO₂ and a molecular weight of 265.05 g/mol. Its structure features a methyl ester at position 2, a methyl group at position 3, and an iodine substituent at position 4 of the pyrrole ring. This compound is typically stored at 2–8°C to maintain stability, though detailed physicochemical properties (e.g., boiling point, hazard data) remain unreported .
Properties
Molecular Formula |
C7H8INO2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8INO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3 |
InChI Key |
WWSLEFVPDMVRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method includes the reaction of 3-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrole derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific applicationThe iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate and its analogs:
Impact of Substituents on Properties
- Iodine vs. Chlorine: The iodine atom in the target compound contributes to higher molecular weight and polarizability compared to chlorine in methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate.
- Ester Groups : Replacing the methyl ester (COOMe) with an ethyl ester (COOEt) increases lipophilicity, as seen in ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate, which could improve membrane permeability in drug design .
- Aryl Substituents : Compound 215 incorporates a fluorinated and iodinated phenyl group, which introduces steric bulk and electronic effects, likely improving target affinity in medicinal applications .
Q & A
Q. What are the common synthetic routes for Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves iodination of a pre-functionalized pyrrole core. For example, starting with Methyl 3-methyl-1H-pyrrole-2-carboxylate, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF or THF) under inert atmosphere . Optimization includes:
- Temperature control : Maintaining 0–5°C to minimize side reactions.
- Catalyst selection : Lewis acids like BF₃·OEt₂ may enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields can vary (23–45%) depending on iodine source and steric effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the methyl ester (δ ~3.8–4.3 ppm for OCH₃), pyrrole NH (δ ~12.5 ppm, broad), and iodine’s deshielding effect on adjacent protons .
- ESI-MS : Prioritize molecular ion peaks ([M+H]⁺) and isotopic patterns indicative of iodine (e.g., m/z ~310 with ¹²⁷I) .
- X-ray crystallography : Resolve regiochemistry and confirm iodine substitution using SHELXL for refinement .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, Mercury) address challenges in resolving the crystal structure of this compound, particularly regarding heavy atom effects?
- Methodological Answer :
- Heavy atom refinement : SHELXL’s robust scattering factor tables account for iodine’s anomalous dispersion, reducing errors in electron density maps .
- Disorder handling : Use Mercury’s "Real Space Restraints" to model positional disorder caused by iodine’s large van der Waals radius .
- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning .
Q. What strategies resolve discrepancies between computational modeling (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer :
- DFT-NMR comparison : Optimize the molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) and calculate chemical shifts with GIAO approximation. Discrepancies >0.5 ppm suggest conformational mismatches or solvent effects .
- Dynamic effects : Include explicit solvent molecules (e.g., DMSO-d₆) in MD simulations to replicate experimental NMR conditions .
- Validation tools : Use CCDC’s Mogul to compare bond lengths/angles with crystallographic databases .
Q. How can researchers address low synthetic yields or purity issues during the iodination step?
- Methodological Answer :
- Side reaction analysis : Monitor byproducts via LC-MS. Iodine’s electrophilicity may lead to over-iodination; use stoichiometric NIS instead of excess ICl to improve selectivity .
- Purification : Employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to separate iodinated isomers .
- Yield optimization : Microwave-assisted synthesis (50–80°C, 20 min) enhances reaction efficiency and reduces decomposition .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between X-ray crystallography and solution-state NMR regarding substituent positions?
- Methodological Answer :
- Crystal packing effects : X-ray data reflect solid-state conformation, while NMR captures dynamic equilibria. Compare dihedral angles from crystallography with NOESY correlations (e.g., pyrrole ring planarity) .
- Solvent influence : Re-crystallize the compound in deuterated solvents (e.g., DMSO-d₆) and re-acquire NMR to assess solvent-induced conformational changes .
- Validation : Use Mercury’s "Structure Validation" tools to flag outliers in bond distances/angles .
Tools and Workflows
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
